Cas no 1036757-43-3 (1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1036757-43-3 structure
Product name:1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:1036757-43-3
MF:C13H23BN2O2
MW:250.14492
CID:1026069
PubChem ID:59325399

1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-(2-methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1-Isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • AGN-PC-0CUNV7
    • AK-38139
    • ANW-44884
    • CTK8B4384
    • KB-12448
    • MolPort-020-005-467
    • SureCN1571631
    • 1-Isobutyl-1H-pyrazole-3-boronic acid pinacol ester
    • 1H-Pyrazole, 1-(2-Methylpropyl)-3-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1{H}-pyrazole
    • 2223047-52-5
    • SCHEMBL1571631
    • STL584600
    • AKOS015921063
    • G50236
    • DTXSID80731522
    • Z2049731242
    • CS-0306239
    • EN300-232810
    • 1036757-43-3
    • 1-(2-methylpropyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • DB-059032
    • MDL: MFCD16659008
    • Inchi: InChI=1S/C13H23BN2O2/c1-10(2)9-16-8-7-11(15-16)14-17-12(3,4)13(5,6)18-14/h7-8,10H,9H2,1-6H3
    • InChI Key: OPNPCVUKFYMRJM-UHFFFAOYSA-N
    • SMILES: CC(C)CN1C=CC(=N1)B2OC(C)(C)C(C)(C)O2

Computed Properties

  • Exact Mass: 250.1852581g/mol
  • Monoisotopic Mass: 250.1852581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3Ų

1-(2-Methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature

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